(4-Tert-butylanilino)azanium;chloride
Description
(4-Tert-butylanilino)azanium;chloride is a quaternary ammonium salt characterized by a tert-butyl-substituted aniline moiety bonded to an ammonium group, with chloride as the counterion. Its molecular structure can be represented as [(4-tert-butylphenyl)amino]azanium chloride.
Properties
IUPAC Name |
(4-tert-butylanilino)azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-10(2,3)8-4-6-9(12-11)7-5-8;/h4-7,12H,11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTESCYNPUGSWKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The tert-butyl group in the target compound likely reduces solubility in polar solvents compared to benzyl or smaller alkyl substituents (e.g., trimethyl groups) .
- Aromaticity : Unlike compounds with diphenyl or benzyl groups, the tert-butyl-substituted aniline lacks extended π-systems, which may limit applications in π-π interactions or photochemistry.
Example from Evidence :
- describes synthesizing an aniline-derived compound via reaction with 4,5-dichloro-1,2,3-dithiazolium chloride, highlighting the versatility of substituted anilines in salt formation .
Physicochemical Properties
Hypothesized Properties (Based on Structural Analogues) :
- Melting Point : Likely higher than 64–65°C (observed in for a less bulky analog) due to improved crystal packing from the tert-butyl group .
- Solubility : Lower aqueous solubility compared to benzyltriethylammonium chloride hydrate () but higher solubility in organic solvents like cyclohexane .
- Stability : The tert-butyl group may enhance thermal stability, as seen in other tert-butyl-substituted aromatic compounds.
Analytical Characterization
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